molecular formula C26H21FN6O2 B5379890 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B5379890
M. Wt: 468.5 g/mol
InChI Key: OUNPVPQRKHNXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyridazine-based molecules. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

The uniqueness of 2-AMINO-4-(2-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new molecules with desired properties.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-18-10-5-4-9-16(18)23-17(14-28)26(29)33(20-11-6-12-21(34)24(20)23)32-19-13-22(35)30-31-25(19)15-7-2-1-3-8-15/h1-5,7-10,13,23H,6,11-12,29H2,(H2,30,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNPVPQRKHNXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2NC3=CC(=O)NN=C3C4=CC=CC=C4)N)C#N)C5=CC=CC=C5F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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